O-(3-phenoxybenzyl)hydroxylamine
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Overview
Description
O-[(3-phenoxyphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH-OH group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-phenoxyphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-alkylation of hydroxylamine with benzyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is usually heated to facilitate the reaction.
Industrial Production Methods
Industrial production methods for O-[(3-phenoxyphenyl)methyl]hydroxylamine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[(3-phenoxyphenyl)methyl]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Substituted hydroxylamines.
Scientific Research Applications
O-[(3-phenoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitrones.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving hydroxylamine derivatives.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[(3-phenoxyphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: An O-methyl derivative of hydroxylamine.
Ethoxyamine: An O-ethyl derivative of hydroxylamine.
Phenoxyamine: An O-phenyl derivative of hydroxylamine.
Uniqueness
O-[(3-phenoxyphenyl)methyl]hydroxylamine is unique due to the presence of the phenoxyphenyl group, which can impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other hydroxylamine derivatives.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
O-[(3-phenoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C13H13NO2/c14-15-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9H,10,14H2 |
InChI Key |
WYLXETIVIDEKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CON |
Origin of Product |
United States |
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